![molecular formula C23H23ClN2O3S B4894496 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide](/img/structure/B4894496.png)
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). However,
Wissenschaftliche Forschungsanwendungen
3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory, analgesic, and antitumor properties. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, the compound reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide include the reduction of inflammation, pain, and fever. The compound has also been found to have antitumor properties, which may be due to its ability to inhibit COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide in lab experiments include its well-documented mechanism of action and its ability to inhibit COX-2. The compound is also readily available and relatively easy to synthesize. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in the treatment of various types of cancer.
2. Studies to determine the potential use of the compound in the treatment of other inflammatory conditions, such as arthritis.
3. Studies to determine the potential use of the compound in the prevention of cancer.
4. Studies to determine the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to determine the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. Further studies are needed to determine the safety and efficacy of the compound in the treatment of various types of cancer and other inflammatory conditions.
Synthesemethoden
The synthesis of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylphenylamine to form 4-chloro-N-(2,6-diethylphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(2,6-diethylphenyl)benzamide with aniline sulfonic acid to form 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-(phenylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-16-9-8-10-17(4-2)22(16)25-23(27)18-13-14-20(24)21(15-18)30(28,29)26-19-11-6-5-7-12-19/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXXWLFHJXZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-diethylphenyl)-3-(phenylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.